1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride
Description
1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride (CAS: 1071546-52-5) is a biguanide derivative with the molecular formula C₁₁H₁₇Cl₂N₅ and a molecular weight of 290.19 g/mol . It is structurally related to the antimalarial drug proguanil (chlorguanide) but differs in the position of the chlorine substituent on the phenyl ring. This compound is classified as Proguanil Related Compound G, indicating its role as a synthetic intermediate, impurity, or metabolite in pharmaceutical formulations . It is stored at 2–8°C to maintain stability .
Properties
CAS No. |
1071546-52-5 |
|---|---|
Molecular Formula |
C11H17Cl2N5 |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
1-[amino-(3-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-4-8(12)6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H |
InChI Key |
TUBIBEKUWYLPLO-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl |
Synonyms |
N-(3-Chlorophenyl)-N’-(1-methylethyl)Imidodicarbonimidic Diamide Hydrochloride; |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride, also known as m-CPBG, is the serotonin (5-HT) receptor subtype 5-HT3 . This receptor plays a crucial role in the regulation of neurotransmission in the central and peripheral nervous system.
Mode of Action
m-CPBG acts as an agonist at the 5-HT3 receptor. It selectively binds to the 5-HT3 receptor over other serotonin receptor subtypes. This binding triggers a series of biochemical reactions that result in the activation of the receptor.
Biochemical Pathways
Upon activation of the 5-HT3 receptor, m-CPBG induces depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices. These actions suggest that m-CPBG affects the biochemical pathways involved in nerve signal transmission and cellular response to stimuli.
Result of Action
The activation of the 5-HT3 receptor by m-CPBG has several effects. It induces bradycardia , an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats. This suggests that m-CPBG may have potential effects on heart rate regulation.
Biochemical Analysis
Biochemical Properties
1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride interacts with the 5-HT3 serotonin receptor. It acts as an allosteric agonist and modulator of this receptor. The nature of these interactions involves binding to the receptor, which leads to changes in its conformation and activity.
Cellular Effects
The effects of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride on cells are primarily mediated through its action on the 5-HT3 serotonin receptor. By acting as an agonist for this receptor, it can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride involves its binding to the 5-HT3 serotonin receptor. As an allosteric agonist and modulator, it can induce changes in the conformation of the receptor, leading to alterations in its activity.
Biological Activity
1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride, commonly known as biguanide , is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It belongs to the biguanide class of compounds, which are characterized by a central guanidine structure with various substitutions that influence their biological activity.
The biological activity of biguanides is primarily attributed to their interaction with multiple biological targets. Key mechanisms include:
- Inhibition of Mitochondrial Respiration : Biguanides can inhibit mitochondrial complex I, leading to decreased ATP production and altered cellular metabolism.
- Modulation of AMPK Pathway : They activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.
- Antimicrobial Activity : Some studies indicate that biguanides exhibit broad-spectrum antimicrobial properties by disrupting microbial cell membranes.
Antidiabetic Effects
Biguanides, particularly metformin (a well-known derivative), have been extensively studied for their antidiabetic effects. They improve insulin sensitivity and reduce hepatic glucose production. Research shows that this compound may share similar properties, potentially benefiting type 2 diabetes management.
Anticancer Properties
Recent studies suggest that biguanides may exert anticancer effects through various mechanisms:
- Inhibition of Tumor Growth : They can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Synergistic Effects with Chemotherapy : Some research indicates that combining biguanides with chemotherapeutic agents may enhance therapeutic efficacy.
Antimicrobial Activity
This compound has shown potential antimicrobial effects against various pathogens. Its mechanism involves disrupting the integrity of bacterial membranes, leading to cell lysis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidiabetic | Increases insulin sensitivity | |
| Anticancer | Induces apoptosis | |
| Antimicrobial | Disrupts microbial membranes |
Case Study: Antidiabetic Effects
A study conducted on diabetic rat models demonstrated that administration of this compound significantly reduced blood glucose levels compared to control groups. The compound activated AMPK signaling pathways, enhancing glucose uptake in peripheral tissues.
Case Study: Anticancer Activity
In vitro studies using human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The findings suggest potential applications in cancer therapy, particularly in combination with existing chemotherapeutics.
Comparison with Similar Compounds
Key Observations :
- The position of chlorine on the phenyl ring significantly influences biological activity.
- Chlorproguanil (3,4-dichlorophenyl) exhibits higher molecular weight and potency due to an additional chlorine atom, but it also shows increased toxicity (LD₅₀: 25 mg/kg in mice via intraperitoneal injection) .
Pharmacokinetic and Metabolic Differences
- Proguanil undergoes hepatic biotransformation to cycloguanil , its active metabolite, which inhibits dihydrofolate reductase (DHFR) in Plasmodium species . In contrast, 1-(3-chlorophenyl)-5-isopropylbiguanide’s metabolic pathway remains uncharacterized, though it is speculated to share similarities due to structural homology .
- Solubility: Proguanil hydrochloride is soluble in water (1:110) and alcohol (1:40), while chlorproguanil hydrochloride has slightly lower solubility (water: 1:140; alcohol: 1:50) .
Patent and Formulation Context
1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride is cited in patent claims alongside 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone for combination therapies, typically in ratios of 1:1 to 3:1 .
Preparation Methods
General Reaction Schema
The preparation typically involves:
-
Cyanoguanidine precursor synthesis : Formation of 3-chlorophenylcyanoguanidine.
-
Biguanide formation : Reaction with isopropylamine in the presence of a metal catalyst.
-
Salt formation : Conversion to the hydrochloride salt.
Table 1: Comparative Analysis of Proguanil and 3-Chlorophenyl Variant
| Parameter | Proguanil (4-Chloro) | 3-Chlorophenyl Variant |
|---|---|---|
| Cyanoguanidine Precursor | 1-(4-Chlorophenyl)-3-cyanoguanidine | 1-(3-Chlorophenyl)-3-cyanoguanidine |
| Reaction Solvent | THF-Water mixture | Likely similar |
| Catalyst | Copper sulfate | Copper sulfate or alternatives |
| Yield | 75–80% (reported) | Estimated (data pending) |
Starting Material
3-Chlorophenylcyanoguanidine is synthesized via:
-
Halogenation : Reacting 3-chlorophenyl derivatives with cyanamide or cyanoguanidine precursors.
-
Cyanation : Introducing the cyano group under controlled conditions.
Example Reaction (Analogous to Proguanil):
Key Challenges :
Reaction with Isopropylamine
The core step involves reacting 3-chlorophenylcyanoguanidine with excess isopropylamine in the presence of a copper salt (e.g., copper sulfate).
Mechanistic Insight :
-
Copper Catalysis : Facilitates nucleophilic attack of isopropylamine on the cyanoguanidine.
-
Molar Excess : Isopropylamine (4–5 equivalents) ensures complete conversion.
Typical Conditions :
-
Solvent : THF/Water (6:5 ratio).
-
Temperature : 60–65°C (reflux).
-
Time : 2–10 hours.
Metal Complex Formation
After reaction completion, acid (HCl) is added to protonate the biguanide and liberate the copper complex.
Steps :
Table 2: Acid and Chelation Parameters (Proguanil Adaptation)
| Parameter | Value (Proguanil) | Adaptation for 3-Chloro Variant |
|---|---|---|
| HCl Concentration | 25% aqueous | Similar |
| Chelating Agent | Sodium sulfide | Sodium sulfide or EDTA |
| Temperature | 25–30°C | 25–30°C |
Recrystallization Protocol
-
Dissolution : Hot water (85–95°C).
-
Filtration : Removal of impurities via activated charcoal.
-
Crystallization : Cooling to 10–15°C or solvent-antisolvent methods.
Example Yield :
Critical Analysis of Challenges
Substituent Position Impact
The 3-chloro group introduces:
-
Electronic Effects : Reduced electron-withdrawing capacity compared to the 4-position.
-
Steric Effects : Potential hindrance in biguanide formation.
Mitigation Strategies :
-
Catalyst Optimization : Higher copper salt loading (2–3 moles per cyanoguanidine).
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) to enhance solubility.
Data Tables and Research Findings
Example Reaction Data (Proguanil-Based)
Purification Efficiency
| Step | Purity (HPLC) | Yield |
|---|---|---|
| Initial Isolation | 81% | 75–80% |
| Recrystallization | >99.9% | 70–75% |
Q & A
Basic: What are the recommended synthetic routes and purification methodologies for 1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride?
Methodological Answer:
- Synthesis Pathways : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using 3-chlorophenylbiguanide and isopropyl halides. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like N-alkylated impurities .
- Purification : Post-synthesis, column chromatography (silica gel, eluent: chloroform/methanol gradient) is recommended. For large-scale purification, membrane separation technologies (e.g., nanofiltration) efficiently isolate the target compound from unreacted precursors .
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., reaction time, stoichiometry) and identify critical parameters affecting yield .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. High-purity grades (>99%) require mass spectrometry (MS) to detect trace impurities (e.g., dehalogenated derivatives) .
- Structural Confirmation : Combine H/C NMR (DMSO-d6 solvent) and FT-IR to confirm the biguanide backbone and substituent positions. X-ray crystallography resolves stereochemical ambiguities in crystalline forms .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory for IR peaks) .
Advanced: How can reaction pathways be optimized to address low yields in isopropylbiguanide derivatization?
Methodological Answer:
- Computational Screening : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and identify energy barriers in alkylation steps. This reduces trial-and-error experimentation .
- Catalytic Additives : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics in biphasic systems. Monitor via in-situ FT-IR to track intermediate formation .
- Feedback Loops : Integrate experimental data with machine learning (ML) platforms to iteratively refine reaction conditions (e.g., temperature gradients, solvent ratios) .
Advanced: What strategies mitigate degradation during long-term storage of this compound?
Methodological Answer:
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed biguanides) are identified via LC-MS/MS .
- Formulation Adjustments : Lyophilization with cryoprotectants (e.g., trehalose) enhances stability in solid-state storage. For solutions, use nitrogen-sparged amber vials to prevent oxidative decomposition .
- Predictive Modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to correlate substituent electronegativity with hydrolytic susceptibility .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Meta-Analysis Framework : Aggregate datasets from multiple studies and apply multivariate regression to isolate confounding variables (e.g., solvent choice in cell assays, endotoxin levels) .
- Orthogonal Assays : Validate bioactivity using disparate methods (e.g., enzymatic inhibition assays vs. cellular viability tests) to rule out false positives .
- Data Harmonization : Use platforms like PubChem to cross-validate bioactivity entries and flag outliers via consensus scoring .
Advanced: What computational tools are recommended for predicting reactivity in novel derivatives?
Methodological Answer:
- Reaction Path Search : Utilize GRRM (Global Reaction Route Mapping) software to explore potential reaction mechanisms, including side reactions like ring chlorination .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., polar aprotic vs. protic solvents) using GROMACS or LAMMPS .
- Hybrid Workflows : Combine DFT (for electronic structure) and machine learning (for rate prediction) to prioritize derivatives with optimal synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
